molecular formula C16H17N3O4S B5629909 1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine

1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine

Cat. No. B5629909
M. Wt: 347.4 g/mol
InChI Key: XODLTOYHPDBTRW-UHFFFAOYSA-N
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Description

1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine, commonly known as NPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. NPPB is a sulfonamide derivative that has been used as an inhibitor for various ion channels, transporters, and enzymes.

Scientific Research Applications

Radiation Mitigation

1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine has been studied for its potential in mitigating radiation damage, particularly in cases of gastrointestinal acute radiation syndrome (ARS). Research indicates that this compound can activate Hedgehog signaling by binding to Smoothened's transmembrane domain. This activation expands the intestinal stem cell (ISC) pool, leading to increased regeneration of intestinal crypts and preventing GI-ARS. This suggests its potential application in radiation accidents and reducing normal tissue toxicity during abdominal radiotherapy (Duhachek-Muggy et al., 2019).

Synthesis of Sulfonamides

The compound has been used in the development of potent and selective adenosine A2B receptor antagonists with a sulfonamide structure. A new method for sulfonamide formation was developed using p-nitrophenoxide as a leaving group. This approach yielded sulfonamides that exhibited significantly higher potency at A(2B) receptors compared to the parent sulfonates (Yan et al., 2006).

Optical Properties in Tetrapyrazinoporphyrazines

This compound has also been involved in the synthesis and study of the optical properties of tetrapyrazinoporphyrazines. These compounds, which are push-pull type, demonstrated significant shifts in absorption and fluorescence maxima, indicating potential applications in the field of photodynamic therapy or as photoactive materials (Lee et al., 2005).

Protein Modification

In the context of protein modification, derivatives of this compound have been used to introduce the dansyl group into histidine and tyrosine residues in peptides and proteins. This modification aids in the study of protein structures and functions, particularly in understanding the role of specific amino acid residues (Buchta & Fridkin, 1985).

Kinetic Studies in Organic Chemistry

Kinetic studies involving reactions with sulfamate esters, where this compound is used as a model substrate, provide insights into enzyme inhibitor mechanisms. Such studies are vital in the development of new therapeutic agents (Spillane et al., 2008).

Mechanism of Action

The compound activates Hedgehog signaling by binding to the transmembrane domain of Smoothened, thereby expanding the neural stem/progenitor cell pool, increasing the number of regenerating crypts and preventing the gastrointestinal acute radiation syndrome (GI-ARS) .

Safety and Hazards

In mouse models of glioblastoma, “1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine” showed no toxicity and did not interfere with the growth-delaying effects of radiation .

Future Directions

The use of “1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine” as a radiation mitigator of radiation late effects on the central nervous system warrants further investigation . It has the potential to mitigate cognitive decline in patients undergoing partial or whole brain irradiation without promoting tumor growth .

properties

IUPAC Name

1-(4-nitrophenyl)sulfonyl-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c20-19(21)15-6-8-16(9-7-15)24(22,23)18-12-10-17(11-13-18)14-4-2-1-3-5-14/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODLTOYHPDBTRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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